4-Hydroxy-3-(phenylazo)-2-quinolone
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Overview
Description
4-Hydroxy-3-(phenylazo)-2-quinolone is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing applications. Its structure consists of a quinolone core with a hydroxy group at the 4-position and a phenylazo group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(phenylazo)-2-quinolone typically involves the diazotization of aniline derivatives followed by azo coupling with 4-hydroxy-2-quinolone. The general synthetic route can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 4-hydroxy-2-quinolone in an alkaline medium to form the desired azo compound.
The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using a slightly basic medium for the coupling reaction to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the diazotization and coupling steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(phenylazo)-2-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-3-(phenylazo)-2-quinolone has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(phenylazo)-2-quinolone involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(phenylazo)-isoquinoline: Similar structure but with an isoquinoline core.
4-Hydroxy-3-(phenylazo)-pyridine: Contains a pyridine ring instead of a quinolone ring.
4-Hydroxy-3-(phenylazo)-benzene: Lacks the quinolone core, simpler structure.
Uniqueness
4-Hydroxy-3-(phenylazo)-2-quinolone is unique due to its quinolone core, which imparts specific chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
6407-80-3 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-hydroxy-3-phenyldiazenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11N3O2/c19-14-11-8-4-5-9-12(11)16-15(20)13(14)18-17-10-6-2-1-3-7-10/h1-9H,(H2,16,19,20) |
InChI Key |
XCFGSTMILLZSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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